molecular formula C8H7NS B6280385 2-(4-sulfanylphenyl)acetonitrile CAS No. 477789-81-4

2-(4-sulfanylphenyl)acetonitrile

Cat. No. B6280385
CAS RN: 477789-81-4
M. Wt: 149.2
InChI Key:
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Description

2-(4-sulfanylphenyl)acetonitrile (2-SPAN) is a chemical compound that is a member of the sulfanylphenylacetonitrile family of compounds. It has been used in scientific research for a variety of applications, including as a starting material for synthesis and as a reagent in chemical reactions. 2-SPAN has also been studied for its biochemical and physiological effects.

Scientific Research Applications

2-(4-sulfanylphenyl)acetonitrile has been used in scientific research for a variety of applications. It has been used as a starting material for the synthesis of a variety of other compounds, including the synthesis of a range of heterocyclic compounds. It has also been used as a reagent in chemical reactions, such as the synthesis of 2-amino-4-sulfanylphenylacetonitrile. In addition, this compound has been used as an initiator for the polymerization of acrylates and methacrylates.

Mechanism of Action

The mechanism of action of 2-(4-sulfanylphenyl)acetonitrile is not yet fully understood. However, it is thought to involve the formation of a covalent bond between the sulfur atom of the this compound molecule and the target molecule. This covalent bond results in the formation of a new molecule that is more stable than the starting materials.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been extensively studied. However, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which has been linked to improved cognitive function.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(4-sulfanylphenyl)acetonitrile in laboratory experiments is that it is relatively inexpensive and easy to obtain. It is also relatively stable, making it suitable for use in a variety of reactions. However, it is important to note that this compound is a toxic compound and should be handled with caution in the laboratory.

Future Directions

The future directions for 2-(4-sulfanylphenyl)acetonitrile research are numerous. Further research into the biochemical and physiological effects of this compound could provide insight into its potential therapeutic applications. Additionally, further research into the mechanism of action of this compound could reveal new ways of utilizing the compound in laboratory experiments. Finally, further research into the synthesis of this compound could lead to more efficient and cost-effective methods of producing the compound.

Synthesis Methods

2-(4-sulfanylphenyl)acetonitrile can be synthesized from 4-sulfanylphenylacetonitrile and sodium hydroxide in a two-step reaction. The first step involves the reaction of 4-sulfanylphenylacetonitrile and sodium hydroxide to form this compound and sodium sulfate. The second step involves the further reaction of this compound and sodium hydroxide to form 4-sulfanylphenylacetonitrile and sodium sulfate. The overall reaction is as follows:
4-sulfanylphenylacetonitrile + NaOH → this compound + Na2SO4
This compound + NaOH → 4-sulfanylphenylacetonitrile + Na2SO4

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-sulfanylphenyl)acetonitrile involves the reaction of 4-nitrobenzyl bromide with thiourea followed by reduction of the resulting intermediate to yield the target compound.", "Starting Materials": [ "4-nitrobenzyl bromide", "thiourea", "sodium borohydride", "acetonitrile", "ethanol" ], "Reaction": [ "Step 1: Dissolve 4-nitrobenzyl bromide and thiourea in acetonitrile and reflux the mixture for 24 hours.", "Step 2: Cool the reaction mixture and filter the resulting solid.", "Step 3: Dissolve the solid in ethanol and add sodium borohydride.", "Step 4: Reflux the mixture for 6 hours and then cool.", "Step 5: Filter the resulting solid and wash with ethanol to yield 2-(4-aminophenyl)ethyl isothiocyanate.", "Step 6: Dissolve the intermediate in ethanol and add hydrochloric acid.", "Step 7: Reflux the mixture for 6 hours and then cool.", "Step 8: Filter the resulting solid and wash with ethanol to yield 2-(4-aminophenyl)ethylamine hydrochloride.", "Step 9: Dissolve the hydrochloride salt in ethanol and add sodium cyanide.", "Step 10: Reflux the mixture for 6 hours and then cool.", "Step 11: Filter the resulting solid and wash with ethanol to yield 2-(4-aminophenyl)acetonitrile.", "Step 12: Dissolve the intermediate in ethanol and add sodium sulfide.", "Step 13: Reflux the mixture for 6 hours and then cool.", "Step 14: Filter the resulting solid and wash with ethanol to yield 2-(4-sulfanylphenyl)acetonitrile." ] }

CAS RN

477789-81-4

Molecular Formula

C8H7NS

Molecular Weight

149.2

Purity

95

Origin of Product

United States

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